molecular formula C9H10F2O B2847796 (2S)-2-(2,3-Difluorophenyl)propan-1-ol CAS No. 2248185-20-6

(2S)-2-(2,3-Difluorophenyl)propan-1-ol

Cat. No.: B2847796
CAS No.: 2248185-20-6
M. Wt: 172.175
InChI Key: FNNLCNDBYKOKHY-ZCFIWIBFSA-N
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Description

(2S)-2-(2,3-Difluorophenyl)propan-1-ol is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a difluorophenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,3-Difluorophenyl)propan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as chromatography is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,3-Difluorophenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: It can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or carboxylic acid, while reduction can produce an alkane.

Scientific Research Applications

(2S)-2-(2,3-Difluorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-(2,3-Difluorophenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The presence of the difluorophenyl group can enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(3,4-Difluorophenyl)propan-1-ol
  • (2S)-2-(2,4-Difluorophenyl)propan-1-ol
  • (2S)-2-(2,3-Dichlorophenyl)propan-1-ol

Uniqueness

(2S)-2-(2,3-Difluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(2S)-2-(2,3-difluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-6(5-12)7-3-2-4-8(10)9(7)11/h2-4,6,12H,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNLCNDBYKOKHY-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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